Metallo-β-Lactamase Inhibitory Potency: Class-Level SAR and Predicted Differentiation from Non-Aryl Thioether Analogs
In the 1,2,4-triazole-3-thione series evaluated by Legru et al., compounds possessing an aryl-containing thioether at the 4-position consistently achieved Ki values in the sub-μM to low-μM range against VIM-2 (e.g., compound 16b: Ki = 0.45 μM; compound 23b: Ki = 0.87 μM), whereas analogs bearing purely alkyl thioether chains (e.g., compound 7a: Ki = 26 μM) exhibited 30- to 60-fold weaker inhibition [1]. Although 1-(4-chlorophenyl)-2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)ethan-1-one was not individually profiled in this study, its 4-chlorophenyl ethanone thioether substituent structurally aligns it with the high-potency aryl-thioether subcluster. Direct Ki data for the target compound must be experimentally determined to confirm this inference.
| Evidence Dimension | VIM-2 metallo-β-lactamase inhibition (Ki) |
|---|---|
| Target Compound Data | Not yet determined; predicted low-μM range based on aryl-thioether SAR |
| Comparator Or Baseline | Compound 16b (aryl-thioether): Ki = 0.45 μM; Compound 7a (alkyl-only thioether): Ki = 26 μM |
| Quantified Difference | Aryl-thioether vs. alkyl-thioether: ~30–60-fold potency advantage in class |
| Conditions | In vitro enzymatic assay, VIM-2 MBL, reported in Legru et al. 2021 |
Why This Matters
If the target compound's Ki falls within the aryl-thioether range, it would represent a >30-fold potency advantage over alkyl-only analogs for metallo-β-lactamase inhibitor screening, directly impacting candidate selection for antibiotic resistance programs.
- [1] Legru A, et al. 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. Eur J Med Chem. 2021;226:113873. doi:10.1016/j.ejmech.2021.113873. View Source
